FLT3-ITD Enzymatic Potency: Target Compound vs. 4-Unsubstituted Analog
The target compound demonstrates an IC50 of 10 nM against the human FLT3-ITD mutant kinase, a clinically relevant form of the oncogenic driver in AML [1]. In contrast, closely related 4-unsubstituted thieno[2,3-d]pyrimidines bearing identical 5-phenyl and 2-thiophenyl groups typically exhibit IC50 values >100 nM against FLT3-ITD, representing at least a 10-fold loss in potency upon removal of the 4-chloro substituent [2]. This indicates the 4-chloro group is a critical pharmacophoric element for high-affinity FLT3 engagement.
| Evidence Dimension | FLT3-ITD enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | 4-Unsubstituted thieno[2,3-d]pyrimidine analog: IC50 >100 nM (representative range for 5-phenyl-2-thiophenyl series lacking 4-substitution) |
| Quantified Difference | >10-fold potency enhancement conferred by 4-chloro substitution |
| Conditions | Inhibition of human FLT3-ITD mutant; enzyme preincubated 20 min; [γ-33P]ATP added; measured after 120 min by filter binding assay |
Why This Matters
A >10-fold difference in IC50 defines whether a compound is suitable for lead optimization or is essentially inactive; procurement of the 4-chloro variant is essential for FLT3 inhibitor programs.
- [1] BindingDB. (2024). BDBM50410926 (CHEMBL5287861): Affinity Data for 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine. IC50: 10 nM. View Source
- [2] Yang, J. S., Park, C.-H., Lee, C., Kim, H., Oh, C., Choi, Y., Kang, J. S., Yun, J., Jeong, J.-H., Kim, M.-H., & Han, G. (2014). Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based FLT3 inhibitors as anti-leukemic agents. *European Journal of Medicinal Chemistry*, 85, 399–407. (SAR data for 4-substitution effects). View Source
